3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 3,4-dimethoxyphenylacetic acid (also known as hydrocinnamic acid, 3,4-dimethoxy-, methyl ester ) with an appropriate amine, such as methylamine . The resulting product is then converted to its hydrochloride salt form .
Molecular Structure Analysis
The molecular structure of 3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride consists of a propionic acid backbone with a substituted phenyl ring. The 3,4-dimethoxyphenyl group is attached to the propionic acid via an ethyl linker, and the amino group is methylated. The hydrochloride salt provides stability and solubility .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including esterification, amidation, and acid-base reactions. Its reactivity depends on the functional groups present, such as the carboxylic acid, amino, and methoxy groups .
Physical and Chemical Properties Analysis
Scientific Research Applications
Renewable Building Block for Polybenzoxazine
Phloretic acid, a phenolic compound with similarities in chemical structure to the compound of interest, has been explored as a renewable building block for the synthesis of polybenzoxazine, showcasing an alternative to phenol for providing benzoxazine properties to aliphatic –OH bearing molecules or macromolecules. This approach is significant for developing sustainable materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Chemoenzymatic Synthesis of Amino Acids
Chemoenzymatic synthesis methods have been applied to produce both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid, indicating the versatility of enzymatic approaches in synthesizing structurally complex amino acids from simpler precursors. This process demonstrates the potential for producing biologically active compounds and their precursors (Varga et al., 2013).
Antineoplastic Agent Synthesis
The synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides has shown significant activity against various cancer cell lines. The method of synthesizing these compounds involves a Wittig reaction and highlights the potential of specific chemical structures in inhibiting cancer cell growth (Pettit et al., 2003).
Polymorphism Study in Pharmaceutical Compounds
Investigating polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride reveals challenges in analytical and physical characterization of similar compounds. Such studies are crucial for understanding the physical and chemical properties that affect the efficacy and stability of pharmaceuticals (Vogt et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)ethyl-methylamino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-10(15(2)8-7-14(16)17)11-5-6-12(18-3)13(9-11)19-4;/h5-6,9-10H,7-8H2,1-4H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSRWQFKZRNXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N(C)CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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